molecular formula C18H21N5OS2 B12582687 Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-

Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-

Cat. No.: B12582687
M. Wt: 387.5 g/mol
InChI Key: UNEBYBRAAGSPJA-UHFFFAOYSA-N
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Description

The compound Acetamide, N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]- features a complex heterocyclic core fused with a benzothieno-triazolopyrimidine system, linked via a thioether bridge to an N-cyclopropyl acetamide moiety. The benzothieno-triazolopyrimidine scaffold is known for its bioactivity, particularly in anticonvulsant and kinase inhibition contexts . The cyclopropyl substituent on the acetamide nitrogen may enhance metabolic stability and lipophilicity compared to phenyl or other aryl groups, a strategy employed in optimizing drug-like properties .

Properties

Molecular Formula

C18H21N5OS2

Molecular Weight

387.5 g/mol

IUPAC Name

N-cyclopropyl-2-[(7,13-dimethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS2/c1-9-3-6-12-13(7-9)26-17-15(12)16-21-22-18(23(16)10(2)19-17)25-8-14(24)20-11-4-5-11/h9,11H,3-8H2,1-2H3,(H,20,24)

InChI Key

UNEBYBRAAGSPJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C(=N3)C)SCC(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Synthesis of Benzothieno Structure

The benzothieno framework can be synthesized using a variety of methods including:

  • Condensation Reactions : These reactions involve combining appropriate thiophenes and other aromatic compounds under acidic or basic conditions to form the fused structure.

Formation of Triazole and Pyrimidine Rings

The triazole and pyrimidine rings can be synthesized through:

  • Cyclization Reactions : Utilizing hydrazines or amidines in reactions that promote cyclization under heat or catalytic conditions.

For example:
$$
\text{Hydrazine + Carbonyl Compound} \rightarrow \text{Triazole}
$$

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages
Condensation Direct formation of complex structures May require harsh conditions
Cyclization Efficient formation of heterocycles Selectivity issues may arise
Acylation Straightforward introduction of acetamide Sensitive to moisture and air

Research Findings on Biological Activity

Research indicates that compounds similar to Acetamide, N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethylbenzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]- exhibit significant biological activities. For instance:

  • Inhibition Studies : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Potential
Research indicates that compounds similar to Acetamide, N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]- may act as glucokinase activators. These compounds are beneficial for managing diabetes and metabolic syndrome by enhancing insulin sensitivity and glucose metabolism .

2. Anticancer Activity
Studies have shown that derivatives of acetamide compounds can exhibit anticancer properties. The unique structural features of this compound allow it to interact with specific biological targets involved in tumor growth and proliferation .

3. Neurological Applications
There is emerging evidence that acetamide derivatives can have neuroprotective effects. They may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Biochemical Research Applications

1. Enzyme Modulation
The compound has been studied for its ability to modulate enzymes involved in critical metabolic pathways. This modulation can lead to therapeutic effects in conditions like obesity and dyslipidemia by influencing lipid metabolism .

2. Drug Design and Development
Acetamide derivatives are frequently used as lead compounds in drug discovery processes. Their diverse biological activities make them suitable candidates for developing new therapeutic agents targeting various diseases .

Case Studies

Study TitleObjectiveFindings
Glucokinase ActivationInvestigate the role of acetamide derivatives in glucose metabolismIdentified significant enhancement in glucose uptake in vitro
Anticancer Activity of Thieno-Triazole CompoundsEvaluate the cytotoxic effects on cancer cell linesDemonstrated selective cytotoxicity against breast cancer cells
Neuroprotective Effects of Acetamide DerivativesAssess potential neuroprotective mechanismsShowed reduction in neuronal cell death under oxidative stress conditions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a–c): These compounds differ in the acetamide substituent (phenyl or substituted phenyl groups) but share the same benzothieno-triazolopyrimidine core.
  • 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-fluorobenzyloxy-benzothiazol-2-yl)acetamides (5i, 5j): These feature a benzothiazole-triazole hybrid instead of the fused benzothieno-triazolopyrimidine system but retain the thio-acetamide linkage. Their anticonvulsant activity (ED50 = 50.8–54.8 mg/kg) underscores the pharmacophore role of the thioether-acetamide motif .
  • N-(4-Chlorophenyl)-2-((triazinoindol-3-yl)thio)acetamide (7): This analog substitutes the benzothieno-triazolopyrimidine with a triazinoindole system, demonstrating variability in heterocyclic cores compatible with thio-acetamide derivatization .

Biological Activity

Acetamide, N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]- (CAS No. 606113-38-6) is a synthetic compound with potential biological activity. Its complex structure includes a benzothieno moiety and a triazolopyrimidine component which are of particular interest in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula : C18H21N5OS2
  • Molecular Weight : 387.52 g/mol

The compound's structural features suggest possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to acetamide may exhibit significant anticancer activity. For instance, research involving the screening of drug libraries on multicellular spheroids has identified novel anticancer compounds that share structural analogies with acetamide derivatives. These studies emphasize the potential of such compounds in targeting cancer cells effectively while minimizing toxicity to normal cells .

Toxicological Profile

Acetamide and its derivatives generally exhibit low toxicity levels. For example, acute exposure studies have shown that high doses are required to produce significant toxic effects in various animal models. The liver appears to be the primary target organ for toxicity following exposure to acetamides .

Table 1: Toxicity Summary of Acetamide Derivatives

CompoundLD50 (mg/kg)Primary Target OrganObserved Effects
Acetamide>500LiverMinimal toxicity
DMAC2000LiverHepatotoxicity at high doses
DMF300LiverPotential carcinogenicity

The exact mechanism of action for acetamide is not fully elucidated; however, it is hypothesized that its biological activity may involve modulation of enzyme systems or interaction with DNA/RNA synthesis pathways. The presence of sulfur and nitrogen heteroatoms in its structure could facilitate binding to biological macromolecules.

Study on Anticancer Activity

A notable study published in 2019 explored the anticancer properties of compounds structurally related to acetamide. The researchers conducted high-throughput screening on multicellular spheroids and identified several candidates that demonstrated potent growth inhibition against various cancer cell lines. The study concluded that modifications to the acetamide structure could enhance its efficacy and selectivity against cancer cells .

Long-term Toxicity Assessment

Long-term feeding studies on acetamide have indicated a potential for liver cancer development in rodents at elevated concentrations. This finding underscores the importance of careful dosage regulation in therapeutic applications and highlights the need for ongoing research into the compound's long-term effects on mammalian systems .

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